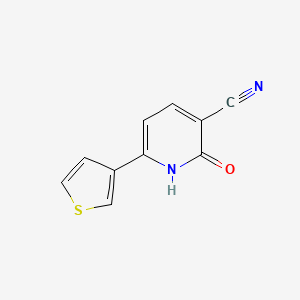![molecular formula C17H12ClN5O4 B14916383 6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14916383.png)
6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[de]isoquinoline core structure, which is a fused ring system containing both benzene and isoquinoline moieties The compound also includes a pyrazole ring substituted with nitro and dimethyl groups, as well as a chloro substituent on the benzo[de]isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzo[de]isoquinoline core, followed by the introduction of the chloro substituent. The pyrazole ring can be synthesized separately and then coupled with the benzo[de]isoquinoline core through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) and other analytical techniques are often used to monitor the reaction progress and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group on the pyrazole ring can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituent on the benzo[de]isoquinoline ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzo[de]isoquinoline derivatives.
Aplicaciones Científicas De Investigación
6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is studied for its antimicrobial and antiviral activities.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. In medicinal applications, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes or proteins involved in cell signaling pathways, contributing to its anticancer and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione: Unique due to its specific substitution pattern and combination of functional groups.
Other Benzo[de]isoquinoline Derivatives: Compounds with different substituents on the benzo[de]isoquinoline core, such as methyl, ethyl, or halogen groups.
Pyrazole Derivatives: Compounds with various substituents on the pyrazole ring, such as amino, hydroxyl, or alkyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a benzo[de]isoquinoline core with a chloro substituent and a pyrazole ring with nitro and dimethyl groups. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C17H12ClN5O4 |
|---|---|
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
6-chloro-2-[(2,5-dimethyl-4-nitropyrazol-3-yl)amino]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H12ClN5O4/c1-8-14(23(26)27)15(21(2)19-8)20-22-16(24)10-5-3-4-9-12(18)7-6-11(13(9)10)17(22)25/h3-7,20H,1-2H3 |
Clave InChI |
ANUITJULPBPBHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1[N+](=O)[O-])NN2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B14916300.png)



![N-[4-(benzyloxy)phenyl]-4-methoxybenzamide](/img/structure/B14916311.png)
![4-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14916315.png)





![3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-ylacetic acid](/img/structure/B14916374.png)

![4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine](/img/structure/B14916378.png)
